[2-(4-Methylphenyl)oxan-3-yl]methanamine
Overview
Description
[2-(4-Methylphenyl)oxan-3-yl]methanamine is a chemical compound with the molecular formula C13H19NO. It is also known by its IUPAC name, [2-(4-methylphenyl)tetrahydro-2H-pyran-3-yl]methanamine . This compound is a member of the oxan-3-ylmethanamine class and has been found to exhibit biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methylphenyl)oxan-3-yl]methanamine typically involves the reaction of 4-methylphenyl derivatives with oxan-3-ylmethanamine under controlled conditions. One common method involves the use of a catalytic amount of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methylphenyl)oxan-3-yl]methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Various nucleophiles such as halides and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Secondary and tertiary amines.
Substitution: Substituted methanamine derivatives.
Scientific Research Applications
[2-(4-Methylphenyl)oxan-3-yl]methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of [2-(4-Methylphenyl)oxan-3-yl]methanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
[4-(2-Methylphenyl)oxan-4-yl]methanamine: Similar in structure but with different substitution patterns.
4-Methyl-3-(2-oxo-1,3-oxazolidin-3-yl)benzenemethanamine: Another related compound with biological activity.
Uniqueness
[2-(4-Methylphenyl)oxan-3-yl]methanamine is unique due to its specific substitution pattern on the oxan-3-ylmethanamine scaffold, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(4-methylphenyl)oxan-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-4-6-11(7-5-10)13-12(9-14)3-2-8-15-13/h4-7,12-13H,2-3,8-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHZZIZFMMONAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(CCCO2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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